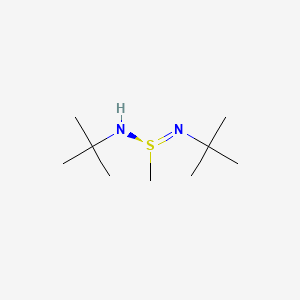
N,N'-Di-tert-butylmethanesulfinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Di-tert-butylmethanesulfinimidamide is an organosulfur compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two tert-butyl groups attached to a methanesulfinimidamide core, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-tert-butylmethanesulfinimidamide typically involves the reaction of tert-butylamine with methanesulfinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Preparation of Methanesulfinyl Chloride: Methanesulfinyl chloride is prepared by reacting methanesulfinic acid with thionyl chloride.
Reaction with tert-Butylamine: Methanesulfinyl chloride is then reacted with tert-butylamine in the presence of a base such as triethylamine to yield N,N’-Di-tert-butylmethanesulfinimidamide.
Industrial Production Methods
In industrial settings, the production of N,N’-Di-tert-butylmethanesulfinimidamide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Di-tert-butylmethanesulfinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinamides and sulfonamides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinimidamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Sulfinamides and sulfonamides.
Reduction: Corresponding amines.
Substitution: Various substituted sulfinimidamides.
Aplicaciones Científicas De Investigación
N,N’-Di-tert-butylmethanesulfinimidamide has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfinamides and sulfonamides.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of new drugs targeting sulfur-containing biomolecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex organosulfur compounds.
Mecanismo De Acción
The mechanism by which N,N’-Di-tert-butylmethanesulfinimidamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction is crucial in biochemical studies and drug development, where the compound is used to inhibit or activate specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Di-tert-butylethylenediamine: Similar in structure but with an ethylene bridge instead of a methanesulfinimidamide core.
N,N’-Di-tert-butylacetamidine: Contains an acetamidine group instead of a sulfinimidamide group.
Uniqueness
N,N’-Di-tert-butylmethanesulfinimidamide is unique due to its sulfinimidamide core, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications where other compounds may not be suitable.
Propiedades
Número CAS |
217659-69-3 |
|---|---|
Fórmula molecular |
C9H22N2S |
Peso molecular |
190.35 g/mol |
Nombre IUPAC |
N-(N-tert-butyl-S-methylsulfinimidoyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H22N2S/c1-8(2,3)10-12(7)11-9(4,5)6/h1-7H3,(H,10,11) |
Clave InChI |
SMXWUUITSNSERC-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C)N[S@@](=NC(C)(C)C)C |
SMILES canónico |
CC(C)(C)NS(=NC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Hydroxy-5-[(2-hydroxyethyl)amino]-2-phenyl-4H-1,3-thiazin-4-one](/img/structure/B14242809.png)
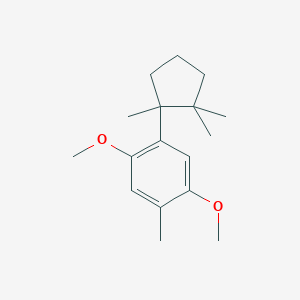
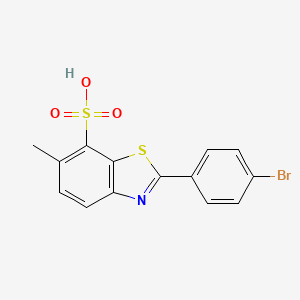
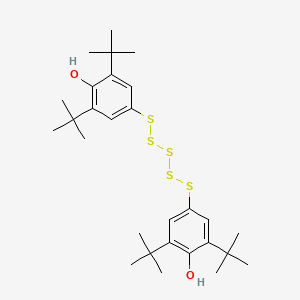
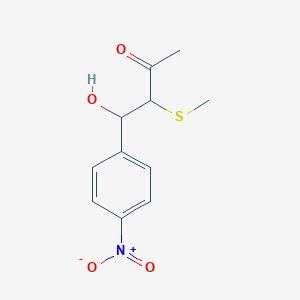
![1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol](/img/structure/B14242825.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide](/img/structure/B14242827.png)
![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
![2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14242845.png)
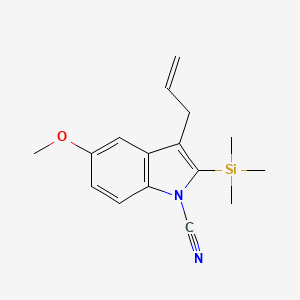


![2H-Imidazo[2,1-b][1,3,5]oxadiazine](/img/structure/B14242871.png)

